molecular formula C17H20FNO2 B276069 N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine

Cat. No. B276069
M. Wt: 289.34 g/mol
InChI Key: BRDRIYJWSVLRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine, also known as 2C-H-FLY, is a designer drug that belongs to the phenethylamine class. It is a potent hallucinogenic substance that has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine involves its interaction with the serotonin and dopamine neurotransmitter systems in the brain. It binds to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects of the drug. It also binds to the dopamine transporter, which leads to the release of dopamine and contributes to its stimulant-like effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine are similar to other hallucinogenic substances. It can cause alterations in perception, thought, and mood. It can also cause changes in sensory perception, such as visual and auditory hallucinations. The stimulant-like effects of the drug can cause an increase in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine in lab experiments include its potency and selectivity for the serotonin 2A receptor and dopamine transporter. This makes it a useful tool for studying the mechanisms of action of hallucinogens and stimulants. However, the limitations of using N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine in lab experiments include its potential for abuse and its illegal status in many countries.

Future Directions

Future research on N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine could focus on its potential therapeutic applications. The drug's ability to activate the serotonin 2A receptor could make it a useful treatment for depression and anxiety disorders. Additionally, further research could be done to explore the potential of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine as a tool for studying the dopamine system and its role in addiction and reward.
In conclusion, N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine is a potent hallucinogenic substance that has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. Its ability to activate the serotonin 2A receptor and dopamine transporter makes it a useful tool for studying the mechanisms of action of these neurotransmitter systems. However, its potential for abuse and illegal status in many countries limit its usefulness in lab experiments.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine involves the reaction of 2-fluoroamphetamine with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using chromatography techniques. The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been found to be a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of many psychedelics. Studies have also shown that N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine has a high affinity for the dopamine transporter, which may contribute to its stimulant-like effects.

properties

Molecular Formula

C17H20FNO2

Molecular Weight

289.34 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C17H20FNO2/c1-20-16-8-7-13(11-17(16)21-2)12-19-10-9-14-5-3-4-6-15(14)18/h3-8,11,19H,9-10,12H2,1-2H3

InChI Key

BRDRIYJWSVLRCS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2F)OC

Origin of Product

United States

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